N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide
Description
N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a methylsulfanyl group at the 2-position of the pyridine ring and a cycloheptyl substituent on the carboxamide nitrogen.
Properties
CAS No. |
796108-21-9 |
|---|---|
Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2OS/c1-18-14-12(9-6-10-15-14)13(17)16-11-7-4-2-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3,(H,16,17) |
InChI Key |
XGMYAATYIYILLH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCCCCC2 |
solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Methylsulfanylpyridine-3-Carboxylic Acid
- Starting Material : Pyridine-3-carboxylic acid or a suitable precursor.
- Reaction Conditions : Chlorination followed by reaction with sodium methylthiolate.
- Product : 2-Methylsulfanylpyridine-3-carboxylic acid.
Step 2: Activation of Carboxylic Acid
Step 3: Coupling with Cycloheptylamine
- Method : Reaction with cycloheptylamine in the presence of a base (e.g., triethylamine) and a coupling reagent if necessary.
- Product : N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide .
Data Table: Synthesis Steps
| Step | Starting Material | Reaction Conditions | Product |
|---|---|---|---|
| 1 | Pyridine-3-carboxylic acid | Chlorination, then NaSCH3 | 2-Methylsulfanylpyridine-3-carboxylic acid |
| 2 | 2-Methylsulfanylpyridine-3-carboxylic acid | SOCl2 or PCl5 | 2-Methylsulfanylpyridine-3-carbonyl chloride |
| 3 | 2-Methylsulfanylpyridine-3-carbonyl chloride | Cycloheptylamine, Et3N | This compound |
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The nicotinamide ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-Cycloheptyl-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (PJY Ligand)
- Structure : Shares the 2-methylsulfanyl-pyridine-3-carboxamide core but substitutes the cycloheptyl group with dimethylamine on the carboxamide nitrogen .
- Molecular Weight : 196.27 g/mol (vs. ~277.37 g/mol for the target compound, estimated based on cycloheptyl addition).
- Steric Effects: The bulky cycloheptyl moiety may restrict binding to shallow enzymatic pockets, whereas PJY’s smaller dimethyl group allows better accommodation in compact active sites .
- Electronic Effects : Both compounds feature the electron-withdrawing methylsulfanyl group, which polarizes the pyridine ring, influencing π-stacking interactions.
6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
- Structure: Incorporates a pyridine-3-carboxamide scaffold but with a thiazol ring, chloro substituent, and cyclohexylamino group .
- Pharmacokinetics: The chloro substituent may improve metabolic stability, while the cyclohexylamino group (vs. cycloheptyl) offers a balance between lipophilicity and conformational flexibility.
N-(Pyridin-2-yl)-1,4-dioxane-2-carboxamide
- Structure : Replaces the pyridine-3-carboxamide core with a pyridin-2-yl group and introduces a 1,4-dioxane ring .
- Key Differences :
- Hydrogen Bonding : The dioxane ring provides oxygen atoms for hydrogen bonding, contrasting with the methylsulfanyl group’s hydrophobic character in the target compound.
- Conformational Flexibility : The dioxane moiety may impose rigid geometry, whereas the cycloheptyl group allows adaptive binding via rotational freedom.
Research Implications
- Limitations : Higher molecular weight and lipophilicity may hinder solubility, necessitating formulation optimization.
- Future Directions : Comparative studies on binding affinity (e.g., kinase inhibition assays) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) are critical to validate these structural hypotheses.
Biological Activity
N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cycloheptyl group and a methylsulfanyl moiety. The structural characteristics of this compound suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and carbonic anhydrases. For instance, related compounds have demonstrated selective inhibition against carbonic anhydrase IX (CAIX) with low IC50 values, indicating strong potential for anticancer applications .
- Antiproliferative Activity : Preliminary studies on related compounds indicate significant antiproliferative effects in various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.94 µM against U251 glioblastoma cells, highlighting their potential as therapeutic agents .
- Multikinase Inhibition : Similar compounds have been identified as multikinase inhibitors, targeting pathways critical for tumor growth and survival. This suggests that this compound may also exhibit broad-spectrum kinase inhibition .
In Vitro Studies
In vitro studies are crucial for evaluating the biological activity of this compound. Key findings include:
- Cell Viability Assays : Assessment of cell viability using MTT assays has shown that related compounds significantly reduce cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
- Mechanistic Studies : Analysis of apoptosis induction and cell cycle arrest has revealed that these compounds can induce G2/M phase arrest and promote apoptotic pathways in cancer cells .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:
| Property | Value |
|---|---|
| Plasma Protein Binding | High (99.89% in human) |
| CYP Inhibition | CYP3A4 (52.2% at 10 µM) |
| hERG IC50 | >10 μM |
| Hepatocyte Stability | 0.19% remaining at 2 hrs |
| Liver Microsomes Stability | 1.51% remaining after 1 hr |
These pharmacokinetic parameters suggest favorable drug-like properties, which are critical for further development .
Case Studies
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Clinical Trials on CDK Inhibitors : The success of CDK inhibitors in clinical trials underscores the relevance of targeting similar pathways as proposed for this compound. These trials have shown promising results in stabilizing disease in patients with various cancers .
- Combination Therapies : Research indicates that combining compounds with this compound may enhance therapeutic efficacy by targeting multiple pathways simultaneously, potentially overcoming resistance mechanisms seen in monotherapies .
Q & A
Q. What are the critical parameters for optimizing the synthesis of pyridine-3-carboxamide derivatives like N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide?
Synthesis of such compounds requires precise control of reaction conditions. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
- Temperature : Reactions often proceed at 60–100°C to balance yield and side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Reaction time : Extended durations (12–24 hours) may improve cyclization but risk decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing N-substituted pyridine-3-carboxamides?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cycloheptyl vs. methylsulfanyl groups) via chemical shifts and splitting patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structural analogs guide the design of this compound for target-specific activity?
- Scaffold modification : Replacing the cycloheptyl group with cyclopropane (as in ) increases steric hindrance, potentially altering binding affinity .
- Substituent effects : The methylsulfanyl group may enhance lipophilicity, improving membrane permeability compared to oxygen-based analogs .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases, leveraging structural data from analogs in .
Q. How should researchers resolve contradictions in biological activity data for pyridine-3-carboxamide derivatives?
- Dose-response validation : Reproduce assays across multiple concentrations to rule out false positives/negatives .
- Target selectivity profiling : Use kinase panels or proteome-wide screens to identify off-target effects (e.g., ’s sulfamoyl-containing analog showed cross-reactivity with carbonic anhydrase) .
- Metabolic stability assays : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
Q. What methodologies are recommended for studying the mechanism of action of this compound?
- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified targets (e.g., receptors or enzymes) .
- Crystallography : Co-crystallize the compound with its target (e.g., as in ’s bromophenyl analog) to map binding pockets .
- Gene expression profiling : RNA-seq or CRISPR screens can reveal downstream pathways affected by the compound .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
- Stepwise substitution : Synthesize derivatives with systematic changes (e.g., cycloheptyl → cyclopentyl; methylsulfanyl → ethylsulfanyl) .
- Bioisosteric replacement : Replace the pyridine ring with thieno[3,2-d]pyrimidine (as in ) to assess activity retention .
- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) on analogs (e.g., ’s oxadiazole-containing compound) to predict pharmacophoric features .
Q. What strategies mitigate toxicity risks during preclinical development?
- Ames test : Screen for mutagenicity using bacterial reverse mutation assays .
- hERG channel inhibition assay : Assess cardiac toxicity risks via patch-clamp electrophysiology .
- In silico toxicity prediction : Tools like ProTox-II can flag structural alerts (e.g., sulfamoyl groups linked to hepatotoxicity in ) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting solubility or stability data across studies?
Q. What statistical approaches are robust for analyzing dose-dependent responses in enzyme inhibition assays?
- Nonlinear regression : Fit data to the Hill equation to calculate IC₅₀ values and cooperativity coefficients .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ to account for assay variability .
Q. How can researchers validate computational predictions of target binding?
- Alanine scanning mutagenesis : Mutate predicted binding residues in the target protein and measure activity loss .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics and compare with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
